1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(6-methoxyoxan-2-yl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSAYRGTYTQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(O1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves several steps. One common synthetic route includes the reaction of 6-methoxyoxan-2-ylmethanol with benzotriazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzotriazole Derivatives
Benzotriazole derivatives with heterocyclic substituents exhibit diverse physicochemical and biological properties. Key comparisons include:
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d)
- Structure : Features an unsubstituted tetrahydropyran (THP) ring.
- Properties: Reported molecular formula C₁₀H₁₁N₃O.
1-(Tetrahydrofuran-2-yl)-1H-1,2,3-benzotriazole (12a)
- Structure : Contains a five-membered tetrahydrofuran (THF) ring instead of a six-membered oxane.
- Properties : highlights isomerization between N1 and N2 isomers, influenced by temperature and substituent steric effects. The smaller THF ring may increase ring strain, affecting stability and reactivity compared to oxane derivatives .
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3b)
- Structure : Substituted with a nitroimidazole-propyl group.
- Properties : Melting point 168–170°C; ^1H NMR shows aromatic protons at δ 7.93–7.34 and a nitro group (IR: 1539, 1330 cm⁻¹). The nitroimidazole moiety introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
Electronic and Steric Effects
- This contrasts with nitro or halogen substituents in analogs like 3b or 6d (), which are electron-withdrawing .
- Ring Size and Stability : Six-membered oxane rings (as in the target compound) generally exhibit lower ring strain than five-membered THF analogs (12a), enhancing thermodynamic stability .
Data Table: Comparative Analysis of Selected Benzotriazole Derivatives
Biological Activity
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C12H15N3O2
Molecular Weight: 233.271 g/mol
CAS Number: 300679-34-9
This compound features a methoxy group and a benzotriazole moiety, which contribute to its biological properties.
Biological Activity Overview
Benzotriazoles are known for their versatile biological behavior, exhibiting activities such as antimicrobial, antifungal, and antiparasitic effects. The specific compound this compound has shown promising potential in various studies.
Antimicrobial Activity
Research indicates that benzotriazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with bulky hydrophobic groups were particularly effective against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5–25 μg/mL |
| Compound B | Escherichia coli | 25 μg/mL |
| This compound | TBD | TBD |
Antifungal Activity
Benzotriazoles have also demonstrated antifungal activity. Specific derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL .
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 12.5 μg/mL |
| Compound D | Aspergillus niger | 25 μg/mL |
| This compound | TBD | TBD |
Antiparasitic Activity
The antiparasitic potential of benzotriazoles has been explored in various studies. For instance, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease . Further investigations into the antiparasitic effects of this compound are warranted.
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of benzotriazoles and their derivatives. The introduction of electron-withdrawing groups enhanced the biological activity of certain compounds .
In another study focusing on the synthesis of benzotriazole derivatives, researchers found that modifications at specific positions on the benzotriazole ring significantly influenced their antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
